molecular formula C14H9Cl2F2NO2 B2670086 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide CAS No. 251096-74-9

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide

Cat. No.: B2670086
CAS No.: 251096-74-9
M. Wt: 332.13
InChI Key: QULFXNFPOMHERA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups attached to a difluoroacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chlorophenol with 4-chlorophenylamine in the presence of difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chlorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of phenolic derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenol
  • 4-chlorophenol
  • 2,4-dichlorophenol

Uniqueness

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide is unique due to the presence of both chlorophenyl and chlorophenoxy groups, as well as the difluoroacetamide backbone. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO2/c15-9-1-5-11(6-2-9)19-13(20)14(17,18)21-12-7-3-10(16)4-8-12/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULFXNFPOMHERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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